molecular formula C10H13N3O3 B1580431 5-Morpholino-2-nitroaniline CAS No. 54998-00-4

5-Morpholino-2-nitroaniline

Cat. No.: B1580431
CAS No.: 54998-00-4
M. Wt: 223.23 g/mol
InChI Key: HBBXESCZZLQWHM-UHFFFAOYSA-N
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Description

5-Morpholino-2-nitroaniline is an organic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol It is a derivative of aniline, featuring a nitro group at the second position and a morpholino group at the fifth position on the benzene ring

Scientific Research Applications

5-Morpholino-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-nitroaniline typically involves the nitration of aniline derivatives followed by substitution reactions. One common method starts with the nitration of 2-chloroaniline to produce 2-nitroaniline. This intermediate is then subjected to a substitution reaction with morpholine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and substitution reactions, similar to laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Morpholine in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 5-Morpholino-2-aminoaniline.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Oxidized derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Morpholino-2-nitroaniline is unique due to the presence of both a nitro group and a morpholino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential applications in various fields. The morpholino group also imparts distinct solubility and reactivity properties compared to other nitroaniline derivatives.

Properties

IUPAC Name

5-morpholin-4-yl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXESCZZLQWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344414
Record name 5-Morpholino-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54998-00-4
Record name 5-Morpholino-2-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54998-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Morpholino-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Morpholin-4-yl)-2-nitroaniline
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Synthesis routes and methods I

Procedure details

A solution of 5-chloro-2-nitrophenylamine (4.3 g, 25 mmol) and morpholine (4.4 mL, 500 mmol) in dimethylsulfoxide (DMSO) (25 mL) was stirred at 90° C. for 16 h. The reaction mixture was poured into water (500 mL) and the resulting precipitate was collected by vacuum filtration and recrystallized from methanol (300 mL) to yield the product as orange crystals (2.4 g, 43%). M.P. 177–178° C. (lit. 184–186° C.). See, Polymers 36:3401–3408 (1995).
Quantity
4.3 g
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4.4 mL
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25 mL
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500 mL
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Yield
43%

Synthesis routes and methods II

Procedure details

5-Fluoro-2-nitrophenylamine (1.0 eq) and morpholine (3.0 eq) were dissolved in NMP and heated at 100° C. for 1 hour. The solution was cooled to room temperature and diluted with water. The resulting precipitate was filtered and dried under vacuum to yield 5-morpholin-4-yl-2-nitrophenylamine. The resulting solid was recrystallized from EtOH to afford pure product as a bright yellow solid. LC/MS m/z 224.1 (MH+), Rt 1.89 minutes.
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Synthesis routes and methods III

Procedure details

A solution of 5-chloro-2-nitroaniline (100 mg, 0.58 mmol) in NMP (4.5 mL) was treated with morpholine (75 mg, 0.86 mmol) in the presence of triethylamine (0.2 mL, 1.44 mmol). The reaction mixture was heated via microwave irradiation to 100° C. for 1 h and upon cooling, the solvent was removed by vacuum. Purification by flash column chromatography afforded the title compound in a 77% yield. 1H NMR: (400 MHz, DMSO-d6): δ 7.82 (d, 1H, J=9.6 Hz), 7.29 (bs, 2H), 6.39 (dd, 1H, J=2.8 and 9.6 Hz), 6.22 (d, 1H, J=2.4 Hz), 3.70 (m, 4H), 3.27 (m, 4H).
Quantity
100 mg
Type
reactant
Reaction Step One
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75 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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